molecular formula C21H38N4O7S B13707808 Biotin-PEG4-Amide

Biotin-PEG4-Amide

Cat. No.: B13707808
M. Wt: 490.6 g/mol
InChI Key: VPKCVNQMOVTBSS-ZWOKBUDYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Biotin-PEG4-Amide is a compound that combines biotin, a naturally occurring vitamin, with a polyethylene glycol (PEG) spacer and an amide group. This combination enhances the solubility and stability of biotinylated molecules, making it a valuable tool in various biochemical and medical applications. The PEG spacer arm imparts water solubility, which is transferred to the biotinylated molecule, reducing aggregation and improving the overall performance of the biotinylated proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Biotin-PEG4-Amide typically involves the reaction of biotin with a PEG4 spacer that has been functionalized with an amide group. The process begins with the activation of biotin using N-hydroxysuccinimide (NHS) esters, which react efficiently with primary amino groups (NH2) by nucleophilic attack, forming an amide bond and releasing the NHS . The reaction is usually carried out in pH 7-9 buffers, such as phosphate-buffered saline (PBS), HEPES, carbonate/bicarbonate, or borate buffer .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The reagents are dissolved in dry, water-miscible organic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before being diluted in the final reaction buffer .

Properties

Molecular Formula

C21H38N4O7S

Molecular Weight

490.6 g/mol

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-(3-amino-3-oxopropoxy)ethoxy]ethoxy]ethoxy]ethyl]pentanamide

InChI

InChI=1S/C21H38N4O7S/c22-18(26)5-7-29-9-11-31-13-14-32-12-10-30-8-6-23-19(27)4-2-1-3-17-20-16(15-33-17)24-21(28)25-20/h16-17,20H,1-15H2,(H2,22,26)(H,23,27)(H2,24,25,28)/t16-,17-,20-/m0/s1

InChI Key

VPKCVNQMOVTBSS-ZWOKBUDYSA-N

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)N)NC(=O)N2

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)N)NC(=O)N2

Origin of Product

United States

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